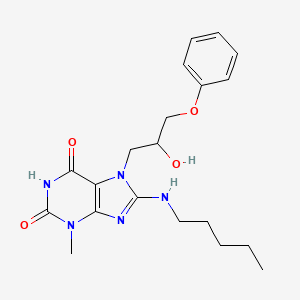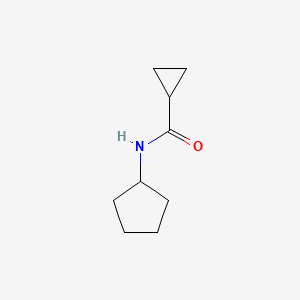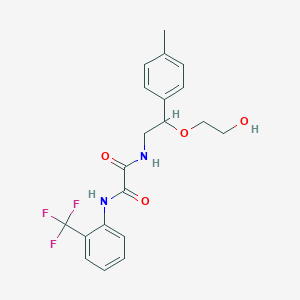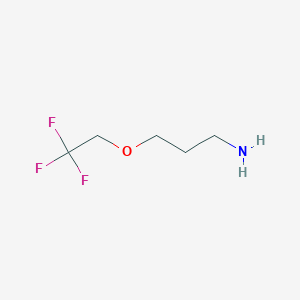
N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide is a compound that has been studied for its anti-proliferative activities . It belongs to a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For instance, the compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide has a molecular weight of 169.608 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, including N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide, have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health conditions such as heart disease and cancer.
Analgesic Activity
Compounds related to the thiazole ring, like our compound of interest, have been reported to act as analgesics . Analgesics are medications used to relieve pain, and they work by blocking pain signals to the brain or interfering with these signals at the source.
Anti-inflammatory Activity
Thiazole derivatives have also been found to possess anti-inflammatory properties . Anti-inflammatory drugs are used to reduce inflammation and swelling, and they can be used in the treatment of conditions like arthritis.
Antimicrobial Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide derivatives have shown promising antimicrobial activity against both bacterial (Gram positive and Gram negative) and fungal species . This makes them potential candidates for the development of new antimicrobial drugs.
Antiviral Activity
Thiazole derivatives have been reported to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs, which are used to treat viral infections.
Antitumor Activity
Thiazole derivatives have demonstrated antitumor or cytotoxic activity . This suggests that they could be used in the development of new cancer treatments. For example, some synthesized thiazole derivatives have shown potent effects on prostate cancer .
Antifungal Activity
The compound has shown potent antifungal activity against Candida albicans and Candida glabrata . This suggests its potential use in the treatment of fungal infections.
Anticancer Activity
Some N-(4-(4-chlorophenyl)thiazol-2-yl)cinnamamide derivatives have shown promising anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests their potential use in the treatment of certain types of breast cancer.
Wirkmechanismus
Target of action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical pathways
Without specific information on the compound, it’s difficult to summarize the affected pathways and their downstream effects. Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
Thiazole derivatives have been found to have a variety of effects due to their diverse biological activities .
Action environment
The solubility of thiazole derivatives in various solvents may influence their action .
Eigenschaften
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-15-9-7-14(8-10-15)16-12-23-18(20-16)21-17(22)11-6-13-4-2-1-3-5-13/h1-12H,(H,20,21,22)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXNIUIBVUVOJT-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2387008.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)
![Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387017.png)
![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)

![N-(3,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2387021.png)


![2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2387026.png)
![2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2387027.png)
![Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2387028.png)
